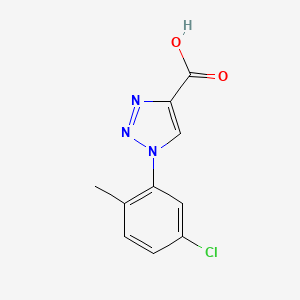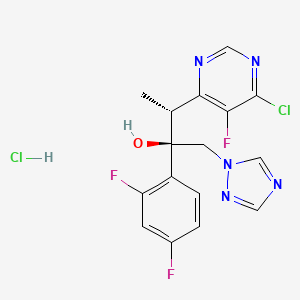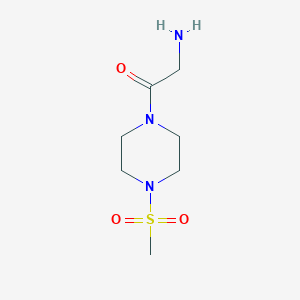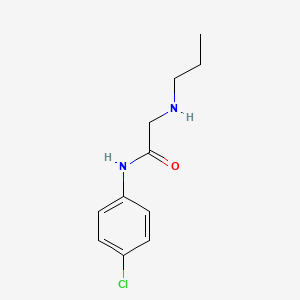
1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
説明
The compound “1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The phenyl ring attached to the triazole ring has a chlorine atom and a methyl group as substituents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the carboxylic acid group would likely have a significant impact on its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically reactive and can undergo a variety of reactions, including esterification and amide formation. The triazole ring is generally stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .科学的研究の応用
Medicine: Antimicrobial and Antiproliferative Applications
1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: and its derivatives have shown promise in the development of new drugs with antimicrobial properties . The imidazole ring, a component of this compound, is known for its presence in compounds with antibacterial, antifungal, and antiprotozoal activities. Additionally, derivatives have been synthesized for their antiproliferative activity against certain cancer cell lines, indicating potential use in cancer therapy .
Agriculture: Pesticide Development
In the agricultural sector, compounds with the triazole moiety are often explored for their potential as pesticides. The triazole ring can contribute to the fungicidal properties of new formulations, which are crucial for protecting crops from fungal pathogens .
Material Science: Polymer Synthesis and Modification
The triazole group is a key component in the synthesis of polymers with enhanced properties. It can be incorporated into various polymer backbones to improve thermal stability, mechanical strength, and chemical resistance, making it valuable for advanced material applications .
Environmental Science: Biocidal Agents
Triazole derivatives are investigated for their biocidal properties, which are essential in developing products that can reduce or eliminate microbial growth. This is particularly important in water treatment and preservation of materials prone to microbial degradation .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, triazole compounds can be used as standards and reagents in chromatographic methods and spectroscopic analysis. Their unique chemical structures make them suitable for use in method development and calibration processes .
Biochemistry: Enzyme Inhibition Studies
The biochemical applications of triazole derivatives include enzyme inhibition studies. These compounds can bind to the active sites of enzymes, modulating their activity, which is fundamental in understanding metabolic pathways and designing inhibitors for therapeutic use .
作用機序
Target of Action
Without specific studies, it’s hard to predict the exact targets of this compound. It contains a triazole ring, which is a common motif in many pharmaceuticals and is known to interact with various biological targets .
Mode of Action
The mode of action would depend on the specific biological target. Triazoles often act by mimicking the structure of natural substrates, allowing them to bind to enzymes and other proteins .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs containing a triazole ring are involved in pathways related to cell signaling, dna synthesis, and protein production .
Pharmacokinetics
The pharmacokinetics of a compound depend on many factors, including its chemical structure, solubility, and the route of administration. Triazole-containing compounds are generally well-absorbed and can be metabolized by the liver .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Some possible effects could include changes in cell growth, alterations in gene expression, or modulation of immune responses .
将来の方向性
特性
IUPAC Name |
1-(5-chloro-2-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-2-3-7(11)4-9(6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZSPAVMGXKUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1460720.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(2-ethoxyethoxy)aniline](/img/structure/B1460721.png)
![[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1460722.png)



![2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1460733.png)



![Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate](/img/structure/B1460738.png)
![3-[(2-Aminophenyl)(methyl)amino]propanenitrile](/img/structure/B1460740.png)